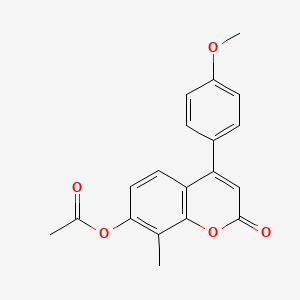

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate

Description

4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate is a coumarin derivative characterized by:

- 4-(4-Methoxyphenyl) group: A substituted phenyl ring at position 4 of the chromen backbone, featuring a methoxy (-OCH₃) group at the para position.

- 8-Methyl group: A methyl (-CH₃) substituent at position 8.

- 7-Acetate ester: An acetyloxy (-OAc) group at position 7.

Properties

IUPAC Name |

[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11-17(23-12(2)20)9-8-15-16(10-18(21)24-19(11)15)13-4-6-14(22-3)7-5-13/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRRAZCJTUCZIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method starts with the condensation of 4-methoxybenzaldehyde with 4-methylcoumarin in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-ol, which is then acetylated using acetic anhydride and a catalyst like pyridine to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: 4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-carboxylic acid.

Reduction: 4-(4-Methoxyphenyl)-8-methyl-2-hydroxy-2H-chromen-7-yl acetate.

Substitution: 4-(4-Iodophenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate.

Scientific Research Applications

Pharmacological Applications

-

Antioxidant Activity

- Studies have demonstrated that coumarin derivatives exhibit strong antioxidant properties. The presence of the methoxy group enhances electron donation, which is critical for neutralizing free radicals. This property is vital in preventing oxidative stress-related diseases.

-

Anti-inflammatory Effects

- Research indicates that this compound can inhibit inflammatory mediators, potentially benefiting conditions like arthritis and other inflammatory diseases. The mechanism involves the modulation of cytokine production and suppression of inflammatory pathways.

-

Anticancer Potential

- Preliminary studies suggest that 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate may induce apoptosis in cancer cells. Its ability to interfere with cell cycle progression has been noted in various cancer cell lines, making it a candidate for further anticancer drug development.

Chemical Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with acetic anhydride in the presence of a catalyst. The following table summarizes key synthetic routes:

| Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Acetylation of Coumarin | Acetic anhydride, base catalyst | Reflux in organic solvent | High |

| Hydrolysis | Aqueous acid | Room temperature | Moderate |

Industrial Applications

-

Flavor and Fragrance Industry

- Due to its pleasant aroma, this compound is explored as a flavoring agent in food products and fragrances in cosmetics.

-

Agricultural Chemistry

- Research indicates potential applications as a natural pesticide or herbicide due to its biological activity against certain pests and pathogens.

Case Studies

-

Antioxidant Efficacy Study

- A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various coumarin derivatives, including this compound. The results indicated a significant reduction in lipid peroxidation levels compared to controls, highlighting its potential use in food preservation.

-

Anti-inflammatory Mechanism Investigation

- An investigation published in Phytotherapy Research assessed the anti-inflammatory effects of this compound on lipopolysaccharide-stimulated macrophages. The findings suggested a reduction in pro-inflammatory cytokine release, supporting its therapeutic application in inflammatory diseases.

-

Anticancer Activity Research

- A recent study featured in Cancer Letters explored the apoptosis-inducing effects of the compound on breast cancer cells. The results showed that treatment led to increased caspase activity and DNA fragmentation, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism by which 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate exerts its effects is primarily through its interaction with cellular enzymes and receptors. The compound can inhibit specific enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species. Additionally, it can bind to certain receptors, modulating signaling pathways that control inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Chromen Backbone

Position 4 Modifications

- 4-Phenyl vs. 4-(4-Methoxyphenyl) :

- 2-Oxo-4-phenyl-2H-chromen-7-yl acetate (, compound 4): Lacks the methoxy group, reducing electron-donating effects. This may decrease stability in oxidative environments compared to the target compound .

- 3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate (): Similar methoxyphenyl substitution but differs in chromen oxidation state (4-oxo vs. 2-oxo), altering reactivity .

Position 7 Modifications

- Acetate vs. 8-Formyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate (): The tosylate group increases steric bulk, likely affecting binding to biological targets .

Position 8 Modifications

- 8-Methyl vs. 8-Acetyl :

- 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate (): The acetyl group introduces a ketone, increasing polarity and hydrogen-bonding capacity compared to the methyl group in the target compound. Crystallographic data (triclinic system, P1 space group) show distinct packing interactions due to this substitution .

Herbicidal Activity

- Compounds with 4-methoxyphenyl or 4-chlorobenzyl groups () exhibit moderate herbicidal activity against rape (IC₅₀ ~50–100 μM), while simpler phenyl-substituted analogues are less active. The target compound’s 8-methyl group may enhance lipid membrane penetration, improving efficacy .

Enzyme Binding

Physicochemical Properties

Biological Activity

4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate, also known as {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid (CAS No. 384362-18-9), is a synthetic compound belonging to the chromone family. Chromones and their derivatives are known for a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

- Molecular Formula : C₁₉H₁₆O₆

- Molecular Weight : 340.33 g/mol

- CAS Number : 384362-18-9

- IUPAC Name : {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that chromone derivatives exhibit significant antimicrobial properties. A study focusing on various chromone compounds demonstrated that certain derivatives possess potent activity against a range of bacteria and fungi. Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities to other active chromones suggest potential effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Antioxidant Activity

Chromones are recognized for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. The presence of methoxy groups in the structure may enhance these properties. Studies have shown that similar compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anti-inflammatory Effects

Compounds in the chromone family have been studied for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). While direct studies on this specific compound are sparse, related chromones have shown promising results in reducing inflammation in various models .

Research Findings and Case Studies

Recent studies provide insights into the biological activities associated with chromone derivatives:

- Antimicrobial Efficacy :

- Antioxidant Potential :

- Anti-inflammatory Mechanisms :

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yla | Potential (inferred) | Moderate (inferred) | Moderate (inferred) |

| Chromone Derivative A | Strong | High | High |

| Chromone Derivative B | Moderate | Moderate | Low |

Q & A

Q. What computational pipelines enable high-throughput phasing for structural studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.